4-(2-Methylthiophenyl)-2-nitrobenzoic acid
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Overview
Description
4-(2-Methylthiophenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It features a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a benzene ring, with a 2-methylthiophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylthiophenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions One common method is the nitration of 4-(2-Methylthiophenyl)benzoic acid
Another approach involves the Suzuki-Miyaura coupling reaction, where 4-bromo-2-nitrobenzoic acid is coupled with 2-methylthiophenylboronic acid in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes or coupling reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylthiophenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Oxidation: The methyl group on the thiophenyl ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Alcohols with sulfuric acid or hydrochloric acid as catalysts.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 4-(2-Aminothiophenyl)-2-nitrobenzoic acid.
Substitution: Esters of this compound.
Oxidation: 4-(2-Carboxythiophenyl)-2-nitrobenzoic acid.
Scientific Research Applications
4-(2-Methylthiophenyl)-2-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylthiophenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the thiophenyl substituent, making it less hydrophobic and potentially less biologically active.
2-Methylthiophenylbenzoic acid: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.
4-(2-Methylphenyl)-2-nitrobenzoic acid: Similar structure but with a phenyl instead of a thiophenyl group, which may affect its chemical and biological properties.
Uniqueness
4-(2-Methylthiophenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a thiophenyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2-methylsulfanylphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-20-13-5-3-2-4-10(13)9-6-7-11(14(16)17)12(8-9)15(18)19/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSSEMJZVJJSJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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